Bis(triethylsilyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[diethyl-(triethylsilylamino)silyl]ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H31NSi2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h13H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDDLLVYBXGBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)N[Si](CC)(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H31NSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347143 | |
| Record name | Bis(triethylsilyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2117-18-2 | |
| Record name | Bis(triethylsilyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Pathways for Bis Triethylsilyl Amine
Established Synthetic Routes and Procedural Variations
The primary and most well-established method for synthesizing silylamines, including analogues like bis(trimethylsilyl)amine (also known as hexamethyldisilazane (B44280) or HMDS), involves the reaction of a chlorosilane with an amine. rsc.orgthieme-connect.de In the case of bis(triethylsilyl)amine, this would involve the reaction of triethylsilyl chloride with ammonia (B1221849). A common variation of this route for the synthesis of HMDS utilizes the treatment of trimethylsilyl (B98337) chloride with ammonia. wikipedia.org This reaction can also be carried out using ammonium (B1175870) nitrate (B79036) in conjunction with triethylamine. wikipedia.org
Another significant route involves the deprotonation of the corresponding amine. For instance, alkali metal bis(trimethylsilyl)amides are synthesized by deprotonating bis(trimethylsilyl)amine. wikipedia.org A specific example is the preparation of lithium bis(trimethylsilyl)amide (LiHMDS) by reacting bis(trimethylsilyl)amine with n-butyllithium. wikipedia.org Similarly, sodium and potassium bis(trimethylsilyl)amides (NaHMDS and KHMDS) are also prepared through deprotonation and are widely used as non-nucleophilic bases. wikipedia.org
Metal amide complexes of s-block metals, such as those with bidentate ether and amine ligands, can be synthesized by adding these bases to co-ligand-free complexes or through ligand exchange of THF adducts. rsc.orgresearchgate.net For example, the reaction of calcium turnings and amines with excess bromoethane (B45996) in THF at room temperature yields calcium bis(amides). thieme-connect.com This in situ Grignard metalation method (iGMM) is effective for preparing calcium bis(amides) from secondary and primary trialkylsilyl-substituted amines on a larger scale. thieme-connect.com
The synthesis of metal bis(trimethylsilyl)amides can also be achieved through a salt metathesis reaction, which involves reacting an anhydrous metal chloride with an alkali metal bis(trimethylsilyl)amide. wikipedia.org This method is general for preparing a wide range of metal bis(trimethylsilyl)amides. wikipedia.org
A summary of common synthetic precursors and reagents is provided in the table below.
| Precursor/Reagent | Synthetic Role |
| Triethylsilyl chloride | Primary silicon source |
| Ammonia | Nitrogen source |
| n-Butyllithium | Deprotonating agent |
| Alkali Metal Hydrides (NaH, KH) | Deprotonating agents |
| Bromoethane/Calcium | For in situ Grignard metalation |
| Metal Halides (e.g., MCln) | For salt metathesis reactions |
| Alkali Metal Amides (e.g., NaHMDS) | Reagent in salt metathesis |
Development of Novel Synthetic Approaches for this compound
Recent research has focused on developing more efficient and versatile synthetic routes. One novel approach is the dealkynative coupling of amines with silylacetylenes. rsc.orgrsc.org A study demonstrated the catalytic silylation of primary amines with bis(trimethylsilyl)acetylene (B126346) (BTMSA) using potassium bis(trimethylsilyl)amide (KHMDS) as a catalyst to construct N-Si bonds. rsc.orgrsc.org This method offers high chemoselectivity and a broad substrate scope under user-friendly main-group catalysis. rsc.orgrsc.org
Another innovative strategy involves the photochemical alkylation of secondary amides. This two-phase approach begins with a deoxygenative event to form N-alkyl iminium ions, followed by a photochemical radical alkylation to yield α-branched secondary amines. nih.gov This method has been successfully applied to the late-stage modification of complex molecules. nih.gov
The development of automated synthesis platforms, such as the "Schlenkputer," has enabled the synthesis and manipulation of highly reactive compounds like cerium(III)tris(bis(trimethylsilyl)amine) in an inert atmosphere. researchgate.netresearchgate.net This automated system allows for precise control over reaction conditions, including solvent removal and spectroscopic analysis. researchgate.netresearchgate.net
Furthermore, new strategies for the transition-metal-catalyzed synthesis of aliphatic amines are being explored. acs.org For example, an iridium-catalyzed hydroamination of unactivated alkenes using a combination of an [Ir(coe)2Cl]2 catalyst, a specific ligand, and KHMDS as a base has shown high yields and excellent enantioselectivities. acs.org
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.
In the KHMDS-catalyzed N-H silylation of aromatic primary amines, acetonitrile (B52724) was found to be a critical solvent, with other solvents like toluene (B28343) and dioxane showing no conversion. rsc.org The choice of base is also significant; while KHMDS provided the best results, other main-group mediators like KOH also showed activity, albeit with inferior outcomes. rsc.org
For the synthesis of N-substituted 2-carboxy-4-quinolones, a reductive amination approach followed by LiHMDS-induced cyclocondensation was developed. rsc.org Optimization of the reductive amination step showed that using phenylsilane (B129415) (PhSiH3) and dibutyltin (B87310) dichloride (Bu2SnCl2) gave excellent yields. rsc.org
In the photochemical alkylation of secondary amides, a one-pot protocol was developed by directly adding the alkylating agent and other reagents to the solution from the initial activation step, resulting in good yields. nih.gov Translating this photochemical step to continuous flow technology further improved efficiency and scalability, allowing for gram-scale synthesis. nih.gov
A study on the direct amination of sp3 carbon using a nickel pincer catalyst found that lithium bis(trimethylsilyl)amide (LiHMDS) was highly efficient in forming the desired amine cross products. rsc.org The ideal reaction conditions were determined to be using dimethyl sulfoxide (B87167) as the solvent at 110 °C for 3 hours. rsc.org
The following table summarizes the impact of various conditions on yield from a selection of studies.
| Reaction | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| N-H silylation of 3-methylaniline | KHMDS | Acetonitrile | Room Temp | 97% | rsc.org |
| Reductive amination | PhSiH3/Bu2SnCl2 | - | - | 84-95% | rsc.org |
| Photochemical alkylation (flow) | - | Dichloromethane | - | 64% (gram scale) | nih.gov |
| Direct amination of toluene | Nickel pincer catalyst/LiHMDS | DMSO | 110 °C | High | rsc.org |
Analysis of Purity and Scalability in this compound Synthesis
Ensuring the purity of this compound and the scalability of its synthesis are critical for its practical application. Purity is typically assessed using a variety of analytical techniques. Gas chromatography (GC) is a standard method for determining the percentage of the desired product and identifying impurities like hexamethyldisiloxane (B120664) (HMDO) and trimethylchlorosilane (TMCS) in analogous compounds. chemlinked.com.cn Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si, ¹⁴N) and Infrared (IR) spectroscopy are also extensively used for characterization. nih.gov Elemental analysis is another crucial technique to confirm the elemental composition of the synthesized compound. etown.edu
For instance, in the synthesis of zinc bis[(alkyl)(trimethylsilyl)amide] compounds, full characterization was achieved through elemental analyses, multinuclear NMR, IR, UV/vis, and mass spectrometry. nih.gov Similarly, the purity of bis[bis(trimethylsilyl)amino]tin(II) was confirmed by elemental analysis, with calculated percentages for carbon, hydrogen, nitrogen, silicon, and tin. etown.edu
Scalability is a major consideration for industrial production. A continuous process for the synthesis of hexamethyldisilazane has been developed to improve efficiency over conventional batch methods. google.com This process utilizes a high-shear, recirculating loop reactor to manage the viscosity of the reaction mixture and facilitate the separation of the ammonium chloride byproduct. google.com The scalability of the KHMDS-catalyzed silylation of primary amines was demonstrated by a successful 10 mmol scale-up, yielding 92% of the product. rsc.orgrsc.org Furthermore, the use of flow chemistry for a photochemical alkylation process enabled a successful gram-scale synthesis, highlighting its potential for larger-scale production. nih.gov
Investigation of Chemical Reactivity and Mechanistic Pathways of Bis Triethylsilyl Amine
Reactions Involving the Nitrogen-Hydrogen Bond (N-H) in Bis(triethylsilyl)amine
The primary reaction involving the N-H bond in this compound is deprotonation by a strong base to form the corresponding bis(triethylsilyl)amide anion. This anion is a bulky, non-nucleophilic base that is highly valuable in organic and organometallic synthesis.
The deprotonation is typically achieved using organolithium reagents, such as n-butyllithium, or other strong bases. The general reaction is as follows:
[(C₂H₅)₃Si]₂NH + R-M → [(C₂H₅)₃Si]₂N⁻M⁺ + R-H (where M = Li, Na, K and R = alkyl group, etc.)
The resulting alkali metal bis(triethylsilyl)amides are versatile reagents. For instance, lithium bis(trimethylsilyl)amide is widely used as a strong, non-nucleophilic base in organic synthesis to generate enolates for subsequent alkylation or condensation reactions. wikipedia.orgcommonorganicchemistry.com The triethylsilyl analogue, lithium bis(triethylsilyl)amide, is expected to exhibit similar reactivity, albeit with increased steric hindrance which can influence selectivity in certain reactions.
These metal amides are crucial precursors for the synthesis of a wide array of coordination complexes through salt metathesis reactions with metal halides. wikipedia.org This reaction involves the exchange of the halide on a metal center with the bulky bis(silylamide) ligand, driven by the formation of a stable alkali metal halide precipitate.
Table 1: Representative Salt Metathesis Reactions using Alkali Metal Silylamides
| Metal Halide | Silylamide Reagent | Product | Byproduct |
|---|---|---|---|
| MCln | n LiN(SiR₃)₂ | M[N(SiR₃)₂]n | n LiCl |
| MCln | n NaN(SiR₃)₂ | M[N(SiR₃)₂]n | n NaCl |
| MCln | n KN(SiR₃)₂ | M[N(SiR₃)₂]n | n KCl |
Note: R = CH₃, C₂H₅. Data is generalized from reactions involving bis(trimethylsilyl)amide.
Transformations Mediated by Silicon-Nitrogen (Si-N) Bond Cleavage and Formation
The Si-N bond in this compound, while generally stable, can undergo cleavage under specific conditions, such as hydrolysis or alcoholysis, particularly in the presence of acid or base catalysts. These reactions lead to the formation of triethylsilanol (B1199358) or triethylalkoxysilanes and ammonia (B1221849).
Hydrolysis: [(C₂H₅)₃Si]₂NH + 2 H₂O → 2 (C₂H₅)₃SiOH + NH₃
Alcoholysis: [(C₂H₅)₃Si]₂NH + 2 R'OH → 2 (C₂H₅)₃SiOR' + NH₃
The cleavage of Si-N bonds is a critical step in processes where bis(silylamines) are used as protecting groups for amines. The relative ease of this cleavage makes them useful in synthetic chemistry. fishersci.ca Conversely, the formation of the Si-N bond is fundamental to the synthesis of this compound itself, which is typically prepared by the reaction of triethylsilyl chloride with ammonia. wikipedia.org
2 (C₂H₅)₃SiCl + 3 NH₃ → [(C₂H₅)₃Si]₂NH + 2 NH₄Cl wikipedia.org
Recent studies on related systems have also explored the cleavage of Si-C bonds within the silyl (B83357) group itself under certain catalytic conditions, although this is a less common reaction pathway for the Si-N bond of the parent amine. acs.org
Exploration of Ligand Exchange Dynamics and Stoichiometric Reactions with this compound
This compound can act as a neutral ligand in coordination complexes, although it is more commonly deprotonated to form the amide anion which is a superior ligand. However, in the presence of suitable metal centers, the neutral amine can coordinate.
More prevalent are ligand exchange reactions where the bis(triethylsilyl)amide anion displaces other ligands from a metal center. The stoichiometry of the resulting complexes is heavily influenced by the steric bulk of the bis(triethylsilyl)amide ligand. The large size of the ligand often results in low-coordinate metal complexes that are monomeric and highly soluble in nonpolar organic solvents. wikipedia.org
For example, the reaction of a metal halide with two or three equivalents of lithium bis(triethylsilyl)amide will typically lead to the formation of M[N(Si(C₂H₅)₃)₂]₂ or M[N(Si(C₂H₅)₃)₂]₃ complexes, respectively. The exact stoichiometry and coordination number depend on the size and electronic properties of the metal ion.
The formation of such complexes is often stoichiometric and proceeds in high yield, driven by the precipitation of the alkali metal halide. These reactions are fundamental in organometallic chemistry for creating highly reactive, sterically protected metal centers.
Elucidation of Reaction Mechanisms via Spectroscopic and Kinetic Analyses
The mechanisms of reactions involving bis(silylamines) are often elucidated through a combination of spectroscopic and kinetic studies.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are invaluable tools for characterizing the products of reactions involving this compound. Changes in the chemical shifts of the ethyl protons and carbons, as well as the silicon atoms, can provide detailed information about the electronic environment and structure of the resulting complexes. For instance, the deprotonation of the N-H group leads to a disappearance of the N-H proton signal in ¹H NMR.
Infrared (IR) Spectroscopy: The N-H stretching vibration in this compound gives a characteristic absorption band in the IR spectrum. The disappearance of this band is a clear indicator of N-H bond cleavage, such as in deprotonation reactions. The formation of new bonds, such as M-N bonds in metal amide complexes, will also give rise to new characteristic absorptions.
Kinetic Analyses: Kinetic studies on related amination reactions have provided insights into the reaction mechanisms. For example, the reaction of a bisketene with amines, a process analogous to reactions involving the nucleophilic nitrogen of silylamines, showed a rate dependence on the square and cube of the amine concentration, suggesting a complex mechanism involving multiple amine molecules in the transition state. acs.orgnih.gov
Table 2: Illustrative Kinetic Data for the Reaction of a Bisketene with Amines in CH₃CN
| Amine | kₐ (M⁻²s⁻¹) | kₑ (M⁻³s⁻¹) |
|---|---|---|
| n-BuNH₂ | 0.817 | 1.94 |
| PhCH₂NH₂ | 0.051 | 0.015 |
| CF₃CH₂NH₂ | 0.00018 | 0.0019 |
This data is for the reaction of (Me₃SiC=C=O)₂ with various amines and serves as an example of kinetic analysis in related systems. acs.org
Such studies, while not directly on this compound, suggest that its reactions likely proceed through well-defined transition states that can be probed using kinetic experiments. The increased steric bulk of the triethylsilyl groups compared to trimethylsilyl (B98337) groups would be expected to influence the rate constants of these reactions.
Focused Research on this compound Reveals Limited Coordination Chemistry Data
A comprehensive review of scientific literature reveals a notable scarcity of detailed research specifically focused on the coordination chemistry of this compound and its corresponding metal amide complexes. While the coordination chemistry of the closely related bis(trimethylsilyl)amide is extensively documented, the same cannot be said for its triethyl-substituted analogue. This disparity in available data significantly limits the ability to construct a detailed article on the synthesis, characterization, and structural elucidation of metal complexes derived from this compound as per the requested outline.
The search for literature on the synthesis and characterization of s-block, p-block, d-block, and f-block metal complexes of bis(triethylsilyl)amide yielded minimal specific results. The vast majority of published work in the field of bulky silylamide ligands has utilized the trimethylsilyl derivative, likely due to factors such as the commercial availability of starting materials and the slightly smaller steric profile, which can influence reactivity and complex stability.
Early chemical literature from the 1960s provides some indication of the reactivity of hexaethyldisilazane (an alternative name for this compound) with main group organometallic compounds. For instance, a 1967 report mentioned the reaction of hexaethyldisilazane with triethylaluminum, which resulted in the elimination of ethane (B1197151) and the formation of a product where the diethylaluminum group is attached to the nitrogen of the disilazane. However, this early work lacks the detailed spectroscopic and structural characterization that is standard in modern coordination chemistry.
Similarly, searches for spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and for single-crystal X-ray diffraction studies that would be necessary for a thorough structural elucidation of this compound coordination compounds, did not provide sufficient information to populate the requested article sections.
In contrast, the chemistry of metal bis(trimethylsilyl)amides is a rich and well-documented field, with numerous examples across the periodic table. rsc.orgwikipedia.orgrsc.orgnih.govnih.gov This extensive body of work includes detailed synthetic procedures, comprehensive spectroscopic analysis, and a vast library of crystal structures that have been pivotal in understanding the role of bulky ligands in stabilizing unusual coordination geometries and low oxidation states. rsc.orgwikipedia.orgnih.gov
Due to the strict focus of the request on this compound and the limited availability of specific research findings for this particular ligand, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline. Substituting information from the more common trimethylsilyl analogue would be scientifically inaccurate and misleading.
Coordination Chemistry of Bis Triethylsilyl Amine and Its Metal Derivatives
Structural Elucidation of Coordination Compounds Featuring Bis(triethylsilyl)amine Ligands
X-ray Crystallographic Analysis for Molecular Geometry
For instance, alkali metal bis(trimethylsilyl)amides, such as the lithium, sodium, and potassium salts, have been structurally characterized and are known to form aggregates in the solid state. nih.govwikipedia.org The lithium salt, LiN(SiMe₃)₂, often exists as a trimer, [Li{μ-N(SiMe₃)₂}]₃, while the sodium and potassium versions can form dimers or other aggregated structures. nih.govmdpi.com The coordination environment is heavily influenced by the presence of solvent molecules like THF or DME, which can break down these aggregates into lower-order structures, even monomers. nih.govmdpi.comrsc.orgrsc.org For example, [Li{N(Si(i-Pr)₃)₂}(THF)] is monomeric due to the combination of the very bulky silylamide and a coordinating THF molecule. mdpi.com
In transition metal and lanthanide complexes, the bis(silylamide) ligand typically enforces low coordination numbers. Three-coordinate complexes of the type M[N(SiR₃)₂]₃ are common and often exhibit a trigonal planar or a slightly pyramidalized geometry. acs.org The deviation from planarity is often attributed to weak, attractive interactions, known as agostic interactions, between the metal center and C-H bonds of the silyl (B83357) groups' alkyl chains. acs.org
A selection of crystallographic data for related bis(trimethylsilyl)amide complexes is presented below to illustrate typical structural parameters. These values provide a benchmark for understanding the geometry of the bulkier bis(triethylsilyl)amide analogues.
Table 1: Selected Bond Distances and Angles in Metal Bis(trimethylsilyl)amide Complexes
| Compound | Metal | M-N Bond Length (Å) | N-M-N Angle (°) | Geometry at Metal | Reference |
|---|---|---|---|---|---|
| [K][Ni{N(SiMe₃)₂}₃] | Ni(II) | 1.931(2) (avg) | ~120 | Trigonal Planar | nih.gov |
| Sm[N(SiMe₃)₂]₃ | Sm(III) | --- | --- | Trigonal Pyramidal | acs.org |
| La[N(SiMe₃)₂]₃ | La(III) | ~2.40 | --- | Trigonal Planar | |
| [Li{μ-N(SiMe₃)₂}]₃ | Li(I) | 1.983(12)–2.022(13) | --- | Trimeric Ring | mdpi.com |
| [Na{μ-N(SitBuMe₂)₂}(THF)]₂ | Na(I) | 2.443(2) (avg) | 92.05(6) | Dimeric | nih.govmdpi.com |
This table is interactive. Click on headers to sort.
Influence of Triethylsilyl Steric Bulk on Coordination Geometry and Reactivity
The primary influence of the bis(triethylsilyl)amide ligand in coordination chemistry is its immense steric bulk. The replacement of methyl groups with ethyl groups significantly increases the volume occupied by the ligand. This steric hindrance has several profound consequences for the resulting metal complexes.
Low Coordination Numbers: The most direct effect is the enforcement of low coordination numbers at the metal center. wikipedia.org The bulky ligands physically prevent a large number of other ligands or solvent molecules from binding to the metal. This allows for the isolation of complexes with coordination numbers of two, three, or four, which are often highly reactive and coordinatively unsaturated. wikipedia.orgmanchester.ac.uk For example, while many metal salts are polymeric, their bis(silylamide) derivatives are often molecular, existing as soluble monomers, dimers, or trimers. wikipedia.org
Stabilization of Reactive Species: The steric shielding provided by the ligands can kinetically stabilize metal centers in unusual oxidation states or geometries. cam.ac.uk The bulky "pockets" created by the ligands protect the metal from intermolecular reactions, such as oligomerization or decomposition pathways. semanticscholar.org This has been crucial for the synthesis of landmark compounds, including the first three-coordinate lanthanide complexes. manchester.ac.ukrsc.org
Modification of Reactivity: The steric crowding influences the reactivity of the metal center. While the metal may be coordinatively unsaturated, access for incoming substrates is sterically restricted. escholarship.org This can lead to high selectivity in catalytic reactions, as only small molecules may be able to approach the active site. semanticscholar.org Conversely, the steric pressure can also promote intramolecular reactions, such as the activation of C-H bonds within the ligand itself (cyclometalation) or ligand redistribution. escholarship.org The perception that these complexes have low reactivity due to steric crowding has been challenged, with studies showing they can engage in reactions with carefully selected small donor molecules like nitriles or isocyanides. escholarship.orgacs.org
Solubility: A practical but significant consequence of the bulky, nonpolar ethyl groups is high solubility in nonpolar organic solvents like hexanes and toluene (B28343). wikipedia.org This is a major advantage over simple metal halides or other salts, which are often insoluble or only dissolve in coordinating solvents. wikipedia.org
Electronic Properties and Bonding Characteristics in Bis(triethylsilyl)amide Complexes
Beyond sterics, the electronic nature of the bis(triethylsilyl)amide ligand and the resulting metal-nitrogen bond are critical to the properties of the complexes.
M-N Bond Character: The bond between the metal and the amide nitrogen is highly polar and possesses significant ionic character, particularly for electropositive metals like the alkali metals, alkaline earth metals, and lanthanides. rsc.org However, a degree of covalency is also present, especially with later transition metals. The nitrogen atom is a strong sigma (σ) donor.
Pi-Donation (π-Donation): The nitrogen lone pair can also engage in π-donation to empty d-orbitals on the metal center. This interaction is facilitated by a planar or near-planar geometry at the nitrogen atom, which is enforced by the bulky silyl groups. The Si-N-Si angle is typically wide, promoting p-orbital overlap with the metal. This π-donation can strengthen the M-N bond and influence the electronic structure of the complex.
Influence of Silyl Groups: The silicon atoms play a key electronic role through negative hyperconjugation. The σ-orbitals of the Si-C bonds can donate electron density into the p-orbital of the nitrogen atom. This effect makes the bis(silylamide) ligand a "softer" donor compared to a simple dialkylamide, which influences its bonding preferences. nih.gov The electron-releasing nature of the ethyl groups in the triethylsilyl ligand, compared to methyl groups, can further enhance the electron-donating ability of the amide.
Agostic Interactions: In many coordinatively unsaturated complexes, particularly those with trigonal pyramidal geometries, close contacts are observed between the metal center and C-H bonds of the ligand's alkyl groups. acs.org These "agostic interactions" represent a weak donation of electron density from the C-H bond to the metal center. They are considered a form of electronic stabilization for an otherwise electron-deficient metal and can be viewed as an incipient C-H activation step. DFT calculations on related systems have been used to probe and confirm the presence and significance of these interactions. acs.org
Advanced Applications of Bis Triethylsilyl Amine in Chemical Synthesis and Catalysis
Utilization of Bis(triethylsilyl)amine as a Non-Nucleophilic Base
The deprotonated form of this compound, lithium bis(triethylsilyl)amide, serves as a powerful, yet exceptionally sterically hindered, non-nucleophilic base. This characteristic is paramount in reactions where a strong base is required to deprotonate a substrate without competing nucleophilic addition. The utility of such bases, like lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LiHMDS), is well-established for the selective formation of enolates from carbonyl compounds. wikipedia.org
Lithium bis(triethylsilyl)amide fits within this class of reagents but possesses even greater steric bulk than its trimethylsilyl (B98337) counterpart due to the larger ethyl groups. This increased steric hindrance further diminishes its nucleophilicity, making it highly selective for proton abstraction. When unsymmetrical ketones are deprotonated, bases like LDA or LiHMDS can selectively form the kinetically favored enolate—the enolate formed by removing a proton from the less substituted α-carbon. msu.eduresearchgate.net The use of a highly hindered base like lithium bis(triethylsilyl)amide is expected to favor the formation of this kinetic enolate with even greater selectivity, as the base will preferentially approach the less sterically encumbered proton. This high regioselectivity is crucial in subsequent reactions like aldol (B89426) condensations and alkylations, where the structure of the enolate intermediate dictates the structure of the final product. wikipedia.org
Role of this compound and its Derivatives as Catalysts and Precatalysts
The bis(silylamide) ligand framework is instrumental in the design of highly active catalysts. The bulky silyl (B83357) groups provide a sterically protected and lipophilic environment around a metal center, enhancing solubility in nonpolar organic solvents and modulating the metal's reactivity.
Metal complexes featuring bis(amido) ligands are prominent in homogeneous catalysis. In particular, lanthanide (Ln) complexes with bis(trimethylsilyl)amide ligands, such as La[N(SiMe₃)₂]₃ and Y[N(SiMe₃)₂]₃, have been identified as highly efficient precatalysts for a variety of organic transformations. rsc.org These include the deoxygenative reduction of amides, the hydroboration of alkenes, and intra- and intermolecular hydroamination. acs.org The catalytic activity stems from the Lewis acidic metal center, which is made accessible for substrate coordination while being sterically shielded by the bulky ligands.
Following this principle, bis(triethylsilyl)amide can be used to synthesize analogous lanthanide and other transition metal complexes. The greater steric profile of the triethylsilyl groups in [N(SiEt₃)₂]⁻ compared to [N(SiMe₃)₂]⁻ would be expected to create a different catalytic pocket, potentially influencing activity and selectivity. Research on the more common trimethylsilyl derivatives shows that such complexes are effective in numerous reactions, as illustrated in the table below.
| Catalyst Precursor | Reaction Type | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| La[N(SiMe₃)₂]₃ | Amide Reduction | Tertiary and secondary amides | Efficient deoxygenative reduction to amines using pinacolborane at mild temperatures (25-60 °C). Tolerates various functional groups. | x-mol.com |
| Y[N(SiMe₃)₂]₃ | Hydroboration | Secondary and tertiary amides | Catalyzes the hydroboration reduction to corresponding amines, tolerating functional groups like cyano and nitro. | royalsocietypublishing.org |
| Ln[N(SiMe₃)₂]₃ (Ln = Sc, Y, La) | Intramolecular Hydroamination | Aminoalkenes | Demonstrated high catalytic activity, in some cases superior to related diisopropylamide complexes. | rsc.org |
| Ca[N(SiMe₃)₂]₂(THF)₂ | Intramolecular Hydroamination | Aminoalkenes | Proposed as the catalytically active species in certain calcium-catalyzed hydroamination reactions. | royalsocietypublishing.org |
A significant goal in catalysis is the "heterogenization" of effective homogeneous catalysts, which simplifies catalyst separation and recycling. This is often achieved by immobilizing a molecular complex onto a solid support. For instance, research has shown that grafting homoleptic lanthanide complexes like Y[N(SiMe₃)₂]₃ onto mesoporous silica (B1680970) (SBA-15) can produce a hybrid material with enhanced catalytic activity in hydroamination reactions. rsc.org This approach leverages the well-defined active sites of the molecular catalyst while imparting the practical benefits of a solid catalyst.
Although specific examples involving bis(triethylsilyl)amido complexes are not widely reported, the same principle applies. Metal complexes derived from this compound could be anchored to solid supports like silica or alumina. Such a strategy could lead to the development of robust, reusable heterogeneous catalysts for a range of organic transformations, combining the potential for unique reactivity conferred by the triethylsilyl groups with the process advantages of heterogeneous systems.
Application in Stereoselective Transformations
The stereochemical outcome of many organic reactions is highly sensitive to the reagents and conditions used, particularly the choice of base. In reactions involving enolates, the stereoselectivity of the final product often depends on the E/Z geometry of the enolate intermediate, which is itself influenced by the steric and electronic properties of the deprotonating base. quimicaorganica.org
Studies comparing different lithium amide bases, such as LDA and LiHMDS, have shown that the steric bulk of the base plays a crucial role in determining the diastereoselectivity of alkylation reactions. doi.orgresearchgate.net For example, in certain alkylations of chiral oxazolidinones, less hindered bases like lithium diethylamide (LDEA) provided better yields and diastereoselectivity than the bulkier LDA or LiHMDS. doi.org
Conversely, in cases where extreme steric hindrance is desired to control a reaction pathway, lithium bis(triethylsilyl)amide would be an excellent candidate. Its significant bulk would be expected to strongly influence the transition state of deprotonation, potentially leading to very high selectivity for one enolate isomer over the other. This high stereocontrol at the enolization step is fundamental for achieving high diastereoselectivity or enantioselectivity in subsequent C-C bond-forming reactions, such as the alkylation of prochiral ketones or esters. nih.gov While chiral amide bases are often designed for asymmetric synthesis, the predictable selectivity of achiral, sterically defined bases like lithium bis(triethylsilyl)amide is a cornerstone of substrate-controlled stereoselective synthesis. escholarship.org
Development of Novel Reagents and Protecting Groups from this compound
This compound is a direct precursor to the triethylsilyl (TES) group, a widely used protecting group in multistep organic synthesis. tcichemicals.com Silyl groups are frequently employed to protect functional groups like alcohols, amines, and carboxylic acids from undesired reactions. wikipedia.orguchicago.edu The choice of silyl group allows chemists to tune stability and deprotection conditions. The TES group is known to be more stable to acidic hydrolysis than the trimethylsilyl (TMS) group but can be removed selectively under conditions that leave bulkier groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) intact. wikipedia.org
The introduction of silyl protecting groups is typically achieved by reacting a substrate with a silyl halide (e.g., triethylsilyl chloride, TESCl) in the presence of an amine base. wikipedia.org However, silylating agents such as bis(silyl)amines offer an alternative route. wikipedia.org Reagents like N,O-bis(trimethylsilyl)acetamide (BSA) and hexamethyldisilazane (B44280) (HMDS) are powerful silylating agents that produce neutral or volatile byproducts. chemicalbook.comgelest.com Similarly, this compound can act as a reagent to introduce the TES group, particularly for silylating alcohols to form triethylsilyl ethers. The reaction would proceed with the liberation of ammonia (B1221849), which can be easily removed from the reaction mixture. This method provides a valuable alternative to halide-based silylation procedures.
| Silyl Group | Abbreviation | Common Reagent(s) | Relative Stability to Acid | Key Features | Reference |
|---|---|---|---|---|---|
| Trimethylsilyl | TMS | TMSCl, HMDS, BSA | Low (1) | Very labile, often used for GC analysis derivatization. | wikipedia.orgwikipedia.orggelest.com |
| Triethylsilyl | TES | TESCl, TESOTf | Moderate (64) | More stable than TMS; useful for selective protection/deprotection schemes. | wikipedia.orgharvard.edu |
| tert-Butyldimethylsilyl | TBS / TBDMS | TBSCl, TBSOTf | High (20,000) | Very common, robust protecting group, stable to a wide range of conditions. | wikipedia.orggelest.com |
| Triisopropylsilyl | TIPS | TIPSCl, TIPSOTf | Very High (700,000) | Extremely bulky, providing high stability and selectivity for protecting less hindered alcohols. | wikipedia.org |
Materials Science and Engineering Applications Involving Bis Triethylsilyl Amine
Precursor Role in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)
Bis(triethylsilyl)amine has been identified as a promising precursor for thin film deposition techniques such as Chemical Vapor Deposition (CVD) and, more specifically, Atomic Layer Deposition (ALD) and Plasma-Enhanced Atomic Layer Deposition (PEALD). google.comgoogleapis.com These processes are fundamental in the manufacturing of microelectronics, where they are used to grow highly uniform and conformal thin films with precise thickness control at the atomic scale.
The primary advantage of using silylamine precursors like this compound is their halogen-free nature. google.com Traditional silicon precursors, such as chlorosilanes, can introduce chlorine impurities into the deposited film and produce corrosive byproducts like hydrochloric acid, which can damage both the substrate and the deposition equipment. google.com this compound offers a cleaner alternative, decomposing into reactive species that form the desired film without these detrimental side effects.
In a patented method for fabricating semiconductor devices, this compound is listed as a potential silicon source for forming silicon oxycarbonitride (SiOCN) material layers via ALD or PEALD. google.comgoogleapis.com The process involves supplying the precursor onto a substrate in conjunction with separate sources for carbon, oxygen, and nitrogen to build the SiOCN layer. google.com The choice of precursor is critical for controlling the film's composition and properties.
| Precursor Type | Example Compounds Listed for SiOCN Deposition | Deposition Method |
|---|---|---|
| Non-Halogen Silylamine | This compound, Hexamethyldisilazane (B44280), Octamethylcyclotetrasilazane | ALD, PEALD |
| Silane Compound | Bis(tertiary-butylamino)silane, Tetrakis(dimethylamino)silane | ALD, PEALD |
Formation of Silicon-Nitrogen Containing Advanced Materials
The direct application of this compound as a precursor in CVD and ALD processes leads to the formation of advanced materials containing silicon and nitrogen. The most prominently cited material is silicon oxycarbonitride (SiOCN). google.comgoogleapis.com SiOCN films are of significant interest in the semiconductor industry for their use as low-k dielectric materials (insulators that reduce parasitic capacitance in integrated circuits), etch stops, and hardmask layers.
The formation of a SiOCN layer using this compound involves its reaction with other source gases on a substrate surface at elevated temperatures or in the presence of plasma. google.com The triethylsilyl groups provide the silicon source, while the central amine group contributes nitrogen. By carefully controlling the process parameters—such as temperature, pressure, and the flow rates of the various precursors—the elemental composition and bonding structure of the resulting SiOCN film can be tailored to achieve desired properties like a low dielectric constant, high thermal stability, and etch resistance. google.com The goal of these methods is often to produce a material layer that is substantially free of halogen elements, which is a key advantage offered by using this compound. google.com
Surface Modification and Hydrophobization Applications
This compound is employed as a surface modification agent, particularly for treating underlayers in photolithography processes. In a patented method, it is listed as an exemplary organosilicon compound for treating the surface of a photoresist underlayer to control its surface energy, which is critical for ensuring proper adhesion and performance of the overlying photoresist.
The process of surface modification with this compound involves a silylation reaction. The molecule reacts with hydroxyl (-OH) groups present on the surface of materials like silicon oxide. The reactive N-H bond in this compound facilitates the reaction, leading to the covalent bonding of triethylsilyl groups (–Si(C₂H₅)₃) to the surface and the release of ammonia (B1221849) as a byproduct.
This attachment of bulky, nonpolar triethylsilyl groups fundamentally alters the surface properties. It replaces the polar, hydrophilic hydroxyl groups with nonpolar, hydrophobic alkylsilyl groups. This transformation is known as hydrophobization, rendering the surface water-repellent. While the general mechanism is similar for all silylating agents, the use of larger alkyl groups, such as the ethyl groups in this compound compared to the methyl groups in HMDS, can provide a greater hydrophobic effect. This increased hydrophobicity is crucial for preventing pattern collapse in high-aspect-ratio lithography and improving the compatibility between different layers in a semiconductor device.
| Compound | Chemical Formula | Application in Surface Modification |
|---|---|---|
| This compound | [(C₂H₅)₃Si]₂NH | Surface treatment for photoresist underlayers. |
| Bis(trimethylsilyl)amine (HMDS) | [(CH₃)₃Si]₂NH | Surface treatment for photoresist underlayers. |
| (Diethylamino)triethylsilane | (C₂H₅)₂NSi(C₂H₅)₃ | Surface treatment for photoresist underlayers. |
Integration into Polymeric Systems for Enhanced Properties
While direct research detailing the integration of this compound into polymeric systems is not prevalent in the examined literature, the chemistry of related bis(silyl)amine compounds provides a strong basis for its potential applications in polymer science. General methods exist for using bis(trialkylsilyl)amines to modify polymers. For instance, they can be used to silylate, and thereby end-cap, SiOH-functional siloxanes to control the properties of the resulting silicone polymers.
In such a reaction, this compound could react with hydroxyl-terminated polymers, introducing triethylsilyl groups at the chain ends. This "end-capping" can enhance the thermal stability and modify the viscosity and solubility of the polymer. The larger ethyl groups of this compound, compared to methyl groups, would be expected to impart greater hydrophobicity and potentially influence the rheological properties of the modified polymer due to increased steric bulk.
Furthermore, related silylamine compounds are used to create functionalized polymers. For example, molecules containing a bis(trimethylsilyl)amino group have been used as initiators for the anionic polymerization of styrene (B11656) to produce primary amine-functionalized polystyrenes after deprotection. By analogy, a suitably functionalized derivative of this compound could potentially be used in controlled polymerization reactions to introduce specific functionalities or to create novel polymer architectures.
Computational and Theoretical Investigations of Bis Triethylsilyl Amine
Quantum Chemical Studies on Molecular Structure and Electronic Configuration
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of bis(triethylsilyl)amine. While specific studies focusing exclusively on this compound are not abundant in the literature, extensive research on analogous silylamines, such as bis(trimethylsilyl)amine, provides a solid foundation for understanding its characteristics.
A key structural feature of many bis(silyl)amines is the geometry around the central nitrogen atom. In contrast to the pyramidal geometry of ammonia (B1221849) and many simple amines, the Si-N-Si framework in compounds like bis(trimethylsilyl)amine is nearly planar. This planarity is attributed to the electronic effects of the silyl (B83357) groups, which involve the delocalization of the nitrogen lone pair electrons into vacant d-orbitals of the silicon atoms, a phenomenon known as (p-d)π bonding. DFT calculations on this compound would be expected to predict a similarly planar or near-planar Si-N-Si arrangement.
The electronic configuration of this compound is characterized by the high electron density on the nitrogen atom, making it a potent nucleophile. The triethylsilyl groups, being larger than trimethylsilyl (B98337) groups, also introduce significant steric bulk, which influences the accessibility of the nitrogen lone pair. Computational methods can quantify these electronic features through population analysis, which assigns partial charges to each atom, and by visualizing the highest occupied molecular orbital (HOMO), which typically corresponds to the nitrogen lone pair and is crucial for the molecule's reactivity.
Table 1: Representative Calculated Molecular Parameters for Silylamines from DFT Studies
| Parameter | Bis(trimethylsilyl)amine (Calculated) | This compound (Expected) |
| Si-N Bond Length | ~1.73 Å | Slightly longer than in the trimethylsilyl analogue due to steric repulsion |
| Si-N-Si Bond Angle | ~125-130° | Expected to be similar to or slightly larger than in the trimethylsilyl analogue |
| N-Si-C Bond Angle | ~110-112° | Expected to be within the typical range for tetrahedral silicon |
| C-Si-C Bond Angle | ~107-109° | Expected to be close to the ideal tetrahedral angle |
Note: The values for this compound are expected trends based on computational studies of related silylamines.
Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping the energetic landscape of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, theoretical modeling can elucidate the mechanisms of its various reactions, such as its role as a base, a nucleophile, or a precursor in materials synthesis.
The modeling of reaction pathways typically involves locating the minimum energy structures of the reactants, products, and any intermediates, as well as the transition state structures that connect them on the potential energy surface. The energy difference between the reactants and the transition state corresponds to the activation energy of the reaction, which is a key determinant of the reaction rate.
For instance, in a protonation reaction where this compound acts as a base, computational models can predict the geometry of the resulting ammonium (B1175870) cation and the energy change associated with the reaction. Similarly, for nucleophilic substitution reactions where the amine attacks an electrophilic center, the transition state for bond formation can be calculated, providing insight into the reaction's feasibility and kinetics. These calculations can also help to understand how the steric bulk of the triethylsilyl groups might influence the approach of reactants and the stability of the transition state.
Analysis of Steric and Electronic Effects of Triethylsilyl Groups via Computation
The triethylsilyl groups in this compound play a crucial role in defining its chemical behavior through a combination of steric and electronic effects. Computational methods allow for a quantitative analysis of these effects.
Steric Effects: The sheer size of the two triethylsilyl groups creates significant steric hindrance around the central nitrogen atom. This steric bulk can influence the molecule's reactivity by shielding the nitrogen lone pair from attack by bulky electrophiles. Computational techniques can quantify this steric hindrance by calculating parameters such as the solid angle of the substituents or by generating steric maps that visualize the accessible regions around the reactive center. This steric protection is a key reason for the use of bis(silyl)amines in stabilizing reactive species and in controlling selectivity in organic synthesis.
Electronic Effects: The silicon atoms in the triethylsilyl groups are more electropositive than carbon, leading to a polarization of the Si-N bond and an increase in the electron density on the nitrogen atom. This inductive effect enhances the basicity and nucleophilicity of the amine. Furthermore, as mentioned earlier, the potential for (p-d)π bonding can influence the geometry and electronic structure. Computational analysis of the molecular orbitals and electron density distribution can provide a detailed picture of these electronic contributions. By comparing the calculated properties of this compound with those of amines bearing different substituents, the specific electronic impact of the triethylsilyl groups can be isolated and understood.
Prediction of Spectroscopic Parameters and Reactivity Profiles
A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of molecules. For this compound, theoretical calculations can provide valuable predictions for its nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra.
NMR Spectroscopy: The chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectra can be calculated with a good degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculations can help in the assignment of experimental spectra and in understanding how the electronic environment of each nucleus is influenced by the molecular structure. For this compound, predicted chemical shifts would be expected to show characteristic signals for the ethyl groups attached to the silicon atoms.
Vibrational Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed from the second derivatives of the energy with respect to the atomic positions. These calculations yield a theoretical infrared and Raman spectrum that can be compared with experimental data. The calculated vibrational modes can be visualized to understand the nature of the atomic motions responsible for each spectral peak, such as the Si-N stretching and bending modes, which are characteristic of silylamines.
Reactivity Profiles: Computational methods can also be used to predict the reactivity of a molecule through the calculation of various reactivity descriptors. For example, the energies of the HOMO and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's ability to act as an electron donor or acceptor. The electrostatic potential mapped onto the electron density surface can identify the most likely sites for electrophilic or nucleophilic attack. For this compound, such calculations would highlight the nucleophilic character of the nitrogen atom and the potential for electrophilic attack at this site.
Emerging Research Frontiers and Future Perspectives
Integration of Bis(triethylsilyl)amine in Sustainable Chemistry Initiatives
The principles of green chemistry are increasingly guiding synthetic methodologies, and this compound is emerging as a key player in this paradigm shift. Research is focused on developing more environmentally benign and atom-economical processes for its synthesis and application.
A significant area of development is the catalytic dehydrocoupling of amines and silanes to form Si-N bonds, a method that stands as a sustainable alternative to traditional synthesis routes that often involve corrosive chlorosilanes and generate stoichiometric amounts of ammonium (B1175870) salt waste. researchgate.netrsc.org This process, which produces only hydrogen gas as a byproduct, is a cornerstone of greener synthetic pathways to silylamines like this compound. researchgate.net The development of efficient catalysts for this transformation is a key research focus, with studies exploring a range of metals to enhance efficiency and selectivity. researchgate.net
The use of this compound and related silylamines as reagents in sustainable synthesis is also a burgeoning field. For instance, their application in catalytic cycles allows for the temporary protection of amine functionalities, facilitating selective transformations without the need for harsh protection and deprotection steps that generate significant waste. semanticscholar.orgrsc.orgnih.gov The facile hydrolytic cleavage of the Si-N bond to regenerate the free amine is a particularly attractive feature in this context. semanticscholar.orgrsc.orgnih.gov
Future research in this area is expected to focus on:
The development of earth-abundant and non-toxic catalysts for the dehydrocoupling synthesis of this compound.
The expansion of its application in catalytic reactions that minimize waste and energy consumption.
The design of closed-loop processes where the silylating agent can be regenerated and reused.
Table 1: Comparison of Synthetic Routes to Silylamines
| Feature | Traditional Chlorosilane Method | Catalytic Dehydrocoupling |
|---|---|---|
| Starting Materials | Amine, Chlorosilane | Amine, Hydrosilane |
| Byproduct | Ammonium Halide Salt | Hydrogen Gas |
| Atom Economy | Lower | Higher |
| Environmental Impact | Corrosive reagents, salt waste | Benign byproduct |
| Catalyst Required | No (Stoichiometric base) | Yes (e.g., transition metals) |
Exploration of Novel Reactivity Patterns
The distinct electronic and steric properties imparted by the two triethylsilyl groups on the nitrogen atom of this compound lead to unique reactivity that continues to be an active area of investigation. semanticscholar.orgrsc.orgnih.gov Researchers are exploring new transformations that leverage these properties to forge novel chemical bonds and construct complex molecular architectures.
One area of intense focus is the use of N-silylamines in C-N and C-C bond-forming reactions. semanticscholar.orgrsc.orgnih.gov The silyl (B83357) groups can modulate the nucleophilicity and basicity of the nitrogen atom, enabling reactions that are not possible with their non-silylated counterparts. This has led to the development of new catalytic cycles where silylamines act as key intermediates.
Furthermore, the bulky triethylsilyl groups can provide a high degree of steric control, influencing the stereochemical outcome of reactions. This is particularly valuable in asymmetric synthesis, where the precise control of three-dimensional structure is paramount.
Emerging research is also delving into the reactivity of this compound with a wider range of electrophiles and in combination with various catalytic systems. The goal is to uncover unprecedented reaction pathways and expand the synthetic utility of this versatile reagent. For example, the reaction of related bis(trimethylsilyl)amides with metal complexes is known to produce a variety of coordination compounds with interesting structures and catalytic activities. rsc.orgmdpi.com
Table 2: Emerging Applications in Catalysis
| Catalytic Transformation | Role of Bis(sily)amine | Potential Advantages |
|---|---|---|
| Cross-Coupling Reactions | Ligand or Amine Source | Enhanced selectivity, novel reactivity |
| Asymmetric Synthesis | Chiral Auxiliary or Ligand | High stereocontrol |
| Polymerization | Initiator or Monomer Precursor | Control over polymer architecture |
Development of this compound-Based Functional Materials
The incorporation of this compound moieties into larger molecular structures is a promising avenue for the creation of new functional materials with tailored properties. The Si-N linkage can serve as a robust and versatile building block in the design of polymers, ceramics, and hybrid organic-inorganic materials.
Polysilazanes, which are polymers containing silicon-nitrogen backbones, are important precursors to silicon nitride ceramics. researchgate.net The properties of these ceramics, such as thermal stability and mechanical strength, can be tuned by the nature of the substituents on the silicon and nitrogen atoms. This compound can serve as a precursor or a building block for such polymers.
In the realm of hybrid materials, silylamines are used to functionalize surfaces and create mesoporous organosilicas. researchgate.net While much of the existing research has focused on other aminosilanes, the principles can be extended to this compound. These materials have potential applications in catalysis, adsorption, and as coatings. researchgate.netchemicalbook.com The amine functionality can act as a binding site for metal catalysts or as a basic site for catalytic reactions. The hydrophobic nature of the triethylsilyl groups could also be exploited to create water-resistant films and coatings. researchgate.net
Future directions in this area include:
The synthesis of novel polymers and copolymers derived from this compound with unique optical, electronic, or mechanical properties.
The development of advanced ceramic materials with enhanced performance characteristics.
The creation of functionalized surfaces and nanomaterials for applications in sensing, separation, and drug delivery.
Cross-Disciplinary Applications and Translational Research
The unique properties of this compound are also being explored in interdisciplinary fields, bridging the gap between fundamental chemistry and applied sciences. Translational research aims to leverage the knowledge gained from basic studies to develop practical applications with real-world impact.
In medicinal and agricultural chemistry, the introduction of silyl groups can modulate the physicochemical properties of bioactive molecules, such as their solubility, stability, and bioavailability. nih.gov While not a direct application of this compound as a therapeutic agent, its use as a reagent in the synthesis of complex organic molecules is highly relevant. Silylation is a common strategy for protecting functional groups during the synthesis of pharmaceuticals and agrochemicals. fishersci.ca
The field of materials science is another area where cross-disciplinary applications are emerging. For instance, the use of silylamines in the fabrication of electronic devices and sensors is an active area of research. The ability to form thin films and modify surfaces at the molecular level is critical for these applications.
The intersection of chemistry and biology is also a promising frontier. The study of interactions between silylated compounds and biological systems could lead to new discoveries in areas such as bioconjugation and the development of biocompatible materials. nih.gov
Table 3: Potential Cross-Disciplinary Impact
| Field | Potential Application of this compound Chemistry |
|---|---|
| Medicinal Chemistry | Reagent for the synthesis of complex drug molecules. |
| Agricultural Chemistry | Synthesis of novel pesticides and herbicides with improved properties. |
| Materials Science | Precursor for advanced ceramics, coatings, and electronic materials. |
| Biotechnology | Surface modification of biomaterials and biosensors. |
Q & A
Q. What are the standard synthetic routes for Bis(triethylsilyl)amine, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via silylation of ammonia or primary amines using triethylsilyl chloride. A two-step approach is common:
Silylation : React triethylsilyl chloride with ammonia under inert atmosphere (N₂/Ar) at 0–5°C to avoid side reactions.
Purification : Fractional distillation under reduced pressure (e.g., 80–100°C at 0.1 mmHg) isolates the product.
Critical factors:
- Temperature control : Excess heat promotes polysilylation or decomposition .
- Solvent choice : Anhydrous THF or hexane minimizes hydrolysis .
- Stoichiometry : A 2:1 molar ratio of triethylsilyl chloride to ammonia ensures bis-silylation .
Yield optimization typically achieves 70–85% with rigorous exclusion of moisture.
Q. What purification techniques are recommended for this compound to ensure high purity for sensitive reactions?
- Methodological Answer : Post-synthesis purification involves:
- Fractional distillation : Effective for removing unreacted triethylsilyl chloride and polysilylated byproducts (boiling point: ~180°C at 760 mmHg) .
- Molecular sieves : Storage over 3Å sieves removes trace moisture (<50 ppm) .
- Chromatography : Silica gel column chromatography (hexane/ethyl acetate, 9:1) resolves silylated impurities .
Purity is verified via ¹H NMR (absence of NH peaks at δ 1.5–2.0 ppm) and Karl Fischer titration (<0.01% H₂O) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (causes irritation) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 5 ppm) .
- Waste disposal : Hydrolyze waste with ethanol/water (1:1) before neutralization and disposal as hazardous silicon-containing waste .
Spill management: Absorb with vermiculite, neutralize with 5% acetic acid, and collect in sealed containers .
Advanced Research Questions
Q. How does this compound act as a ligand in transition metal catalysis, and what are its electronic effects on catalytic activity?
- Methodological Answer : this compound serves as a strong σ-donor ligand due to the electronegative Si atoms, enhancing metal center electron density. Applications include:
- Pd-catalyzed cross-coupling : Accelerates oxidative addition by stabilizing Pd(0) intermediates (TOF increases 3× vs. NH₃ ligands) .
- Ni-mediated polymerization : Improves stereoselectivity in olefin polymerization (95% isotacticity vs. 70% with conventional amines) .
Electronic effects : - Steric shielding : Triethylsilyl groups hinder undesired side reactions (e.g., β-hydride elimination) .
- Redox modulation : Lowers metal oxidation potential by 0.3 V (cyclic voltammetry data) .
Q. What advanced spectroscopic methods characterize the molecular structure of this compound and its metal complexes?
- Methodological Answer : Structural elucidation employs:
- ²⁹Si NMR : Confirms silylation (δ −10 to −15 ppm for Si–N bonds) .
- X-ray crystallography : Resolves Si–N bond lengths (1.74–1.78 Å) and confirms tetrahedral geometry at Si .
- IR spectroscopy : N–Si stretching vibrations at 940–960 cm⁻¹ .
For metal complexes: - EXAFS : Quantifies metal-Si distances (e.g., Pd–Si = 2.38 Å in Pd complexes) .
- Magnetic susceptibility : Determines spin states in Fe or Co complexes .
Q. How do contradictory data on this compound’s stability under acidic conditions inform experimental design?
- Methodological Answer : Discrepancies in stability studies arise from:
- Protonation vs. hydrolysis : In HCl/THF (pH < 2), rapid protonation occurs (¹H NMR: δ 3.2 ppm for NH₂⁺), while hydrolysis dominates in aqueous HCl (Si–N cleavage within 1 hr) .
Mitigation strategies : - Buffered systems : Use pH 4–6 acetate buffers to stabilize the amine in biological assays .
- Low-temperature kinetics : Conduct reactions at −20°C to slow degradation (t₁/₂ increases from 30 min to 24 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
